4-Butyl-3',6'-dihydroxy-3H-spiro[isobenzofuran-1,9'-xanthen]-3-one
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Overview
Description
4-Butyl-3’,6’-dihydroxy-3H-spiro[isobenzofuran-1,9’-xanthen]-3-one is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom, creating a spiro linkage. This particular compound is known for its fluorescent properties, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Butyl-3’,6’-dihydroxy-3H-spiro[isobenzofuran-1,9’-xanthen]-3-one typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of a suitable isobenzofuran derivative with a xanthene derivative under acidic conditions. The reaction is usually carried out in the presence of a strong acid like sulfuric acid or hydrochloric acid, which facilitates the formation of the spiro linkage.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods. These could include the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, the use of catalysts to enhance the reaction rate and selectivity is common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
4-Butyl-3’,6’-dihydroxy-3H-spiro[isobenzofuran-1,9’-xanthen]-3-one can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone form.
Substitution: Electrophilic substitution reactions can introduce different functional groups into the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nitrating agents (e.g., nitric acid) are used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields quinone derivatives, while reduction produces hydroquinone derivatives.
Scientific Research Applications
4-Butyl-3’,6’-dihydroxy-3H-spiro[isobenzofuran-1,9’-xanthen]-3-one has a wide range of applications in scientific research:
Chemistry: It is used as a fluorescent probe in various analytical techniques, including fluorescence microscopy and spectroscopy.
Biology: The compound is employed in biological assays to study cellular processes and molecular interactions.
Medicine: Its fluorescent properties make it useful in diagnostic imaging and as a marker in drug delivery systems.
Industry: The compound is used in the manufacturing of fluorescent dyes and pigments for various applications, including textiles and inks.
Mechanism of Action
The mechanism by which 4-Butyl-3’,6’-dihydroxy-3H-spiro[isobenzofuran-1,9’-xanthen]-3-one exerts its effects is primarily through its fluorescent properties. When exposed to light of a specific wavelength, the compound absorbs the energy and re-emits it as fluorescence. This property is utilized in various applications to detect and quantify the presence of the compound in different environments. The molecular targets and pathways involved in its action depend on the specific application and context in which it is used.
Comparison with Similar Compounds
Similar Compounds
3’,6’-Dihydroxy-3-oxo-3H-spiro[2-benzofuran-1,9’-xanthene]-4-carboxylic acid: This compound shares a similar spiro structure and fluorescent properties.
Fluorescein: A well-known fluorescent dye with a similar xanthene core structure.
Rhodamine: Another fluorescent dye with structural similarities to the xanthene ring system.
Uniqueness
4-Butyl-3’,6’-dihydroxy-3H-spiro[isobenzofuran-1,9’-xanthen]-3-one is unique due to the presence of the butyl group, which can influence its solubility, stability, and interaction with other molecules. This makes it particularly valuable in applications where these properties are critical.
Properties
Molecular Formula |
C24H20O5 |
---|---|
Molecular Weight |
388.4 g/mol |
IUPAC Name |
7-butyl-3',6'-dihydroxyspiro[2-benzofuran-3,9'-xanthene]-1-one |
InChI |
InChI=1S/C24H20O5/c1-2-3-5-14-6-4-7-19-22(14)23(27)29-24(19)17-10-8-15(25)12-20(17)28-21-13-16(26)9-11-18(21)24/h4,6-13,25-26H,2-3,5H2,1H3 |
InChI Key |
CJGYAPZACXGCPY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=C2C(=CC=C1)C3(C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5)O)OC2=O |
Origin of Product |
United States |
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